molecular formula C12H16 B213141 3a,4,7,7a-Tetrahydrodimethyl-4,7-methanoindene CAS No. 26472-00-4

3a,4,7,7a-Tetrahydrodimethyl-4,7-methanoindene

Cat. No. B213141
CAS RN: 26472-00-4
M. Wt: 160.25 g/mol
InChI Key: GUOAPVPPPVLIQQ-UHFFFAOYSA-N
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Description

“3a,4,7,7a-Tetrahydrodimethyl-4,7-methanoindene” is a chemical compound with the molecular formula C12H16 . It is also known by several synonyms such as 1,3-Cyclopentadiene, dimer, Bicyclopentadiene, Biscyclopentadiene, Dicyclopentadiene (ACGIH), Dicyklopentadien (Czech), and Dimer cyklopentadienu (Czech) .


Molecular Structure Analysis

The molecular structure of “3a,4,7,7a-Tetrahydrodimethyl-4,7-methanoindene” is based on the molecular formula C12H16 . The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

  • Chemical Reactions and Synthesis : The compound is involved in various chemical reactions, such as the rearrangement of 4,5,6,7-tetrachloro-3a,4,7,7a-tetrahydro-4,7-methanoinden-8-one, showing quantitative thermal isomerization to a different compound with established structure through degradation processes (Yates & Eaton, 1961). Additionally, it is used in the pentacarbonyliron-promoted conversion of dihydroindenones into indanones, demonstrating its role in chemical transformations (Luh, Lai & Tam, 1980).

  • Biomedical Applications : It has been investigated for its potential in biomedical applications, particularly in the synthesis of compounds for anticancer, antimicrobial activities, and carbonic anhydrase inhibition. Some derivatives of this compound have shown high anticancer activity and significant inhibition effects against human carbonic anhydrase I and II isoenzymes (Kocyigit et al., 2017).

  • Environmental and Toxicological Studies : The compound's derivatives, such as heptachlor, have been used as insecticides and termiticides. Studies have focused on the environmental persistence and toxicity of these derivatives (Ware, 1988). Additionally, the mammalian toxicity of dicyclopentadiene, another derivative, has been studied to establish exposure limits and toxicological effects (Kinkead, Pozzani, Geary & Carpenter, 1971).

  • Fragrance Ingredient Safety : The safety assessment of pyridine, a reaction product with 3a,4,7,7a-tetrahydrodimethyl-4,7-methano-1H-indene, has been conducted. This includes evaluations for genotoxicity, reproductive toxicity, and environmental safety (Api et al., 2020).

Safety And Hazards

According to the Registry of Toxic Effects of Chemical Substances (RTECS), this compound has been tested for toxicity in several organisms. For instance, in rabbits, skin exposure to 9300 µg/24H resulted in severe irritation . Inhalation tests in various animals have shown lethal concentrations and behavioral changes .

properties

IUPAC Name

4,5-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-7-5-11-9-3-4-10(6-9)12(11)8(7)2/h3-5,8-12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOAPVPPPVLIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3CC(C2C=C1C)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274242
Record name 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a,4,7,7a-Tetrahydrodimethyl-4,7-methanoindene

CAS RN

26472-00-4, 1217741-36-0
Record name Methylcyclopentadiene dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026472004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Muthumperumal, N Stalin, PS Swamy - Free Radicals and …, 2016 - antiox.org
Introduction: The present study was aimed to analyse the chemical composition, antioxidant potential and antibacterial activity in the leaf essential oil of Syzygium lanceolatum Methods: …
Number of citations: 11 www.antiox.org
VO Sheftel - 2000 - books.google.com
Now, more than ever, foods come packaged in containers designed for direct cooking or heating, which often causes the movement of substances-indirect additives-into foods. Because …
Number of citations: 239 books.google.com
RS Hamida, MA Ali, MA Alkhateeb, HE Alfassam… - Molecules, 2023 - mdpi.com
Algal-mediated synthesis of nanoparticles (NPs) is an eco-friendly alternative for producing NPs with potent physicochemical and biological properties. Microalgae represent an ideal …
Number of citations: 4 www.mdpi.com

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